molecular formula C13H11FO3 B2357503 [2-(4-Fluoro-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid

[2-(4-Fluoro-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid

Cat. No.: B2357503
M. Wt: 234.22 g/mol
InChI Key: FWUKGENQDVFUBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

WAY-310696 is a chemical compound known for its role as an inhibitor of secreted Frizzled-Related Protein-1 (sFRP-1). This inhibition increases Wnt signaling, which is crucial in various biological processes, including cell proliferation, differentiation, and migration .

Scientific Research Applications

WAY-310696 has several scientific research applications, including:

    Chemistry: It is used as a tool compound to study the inhibition of sFRP-1 and its effects on Wnt signaling pathways.

    Biology: The compound is employed in research to understand its role in cell proliferation, differentiation, and migration.

    Medicine: WAY-310696 is investigated for its potential therapeutic applications in diseases where Wnt signaling is dysregulated, such as cancer and bone disorders.

    Industry: The compound is used in the development of new drugs and therapeutic agents targeting the Wnt signaling pathway.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-310696 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the core structure: This involves the reaction of a benzene sulfonamide derivative with a piperidine derivative under controlled conditions.

    Introduction of functional groups: The trifluoromethyl group is introduced through a reaction with a suitable trifluoromethylating agent.

    Purification: The final compound is purified using techniques such as recrystallization or chromatography to achieve high purity.

Industrial Production Methods

Industrial production of WAY-310696 follows similar synthetic routes but on a larger scale. The process involves:

    Batch reactions: Large-scale reactors are used to carry out the chemical reactions under controlled temperature and pressure conditions.

    Continuous flow processes: These processes are employed to enhance efficiency and yield, reducing the reaction time and improving the overall production rate.

    Quality control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

WAY-310696 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups, leading to different derivatives.

    Substitution: Various substitution reactions can be performed to introduce different substituents on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of WAY-310696 with modified functional groups, which can have different biological activities and properties.

Mechanism of Action

WAY-310696 exerts its effects by inhibiting secreted Frizzled-Related Protein-1 (sFRP-1), preventing it from interacting with Wnt proteins. This inhibition leads to an increase in Wnt signaling, which activates various downstream pathways involved in cell proliferation, differentiation, and migration .

Comparison with Similar Compounds

Similar Compounds

    WAY-316606: Another sFRP-1 inhibitor with similar biological activities.

    ICG-001: A compound that inhibits the interaction between β-catenin and CREB-binding protein, affecting Wnt signaling.

    XAV-939: A tankyrase inhibitor that stabilizes Axin, leading to the degradation of β-catenin and inhibition of Wnt signaling.

Uniqueness

WAY-310696 is unique due to its specific inhibition of sFRP-1, which directly increases Wnt signaling. This specificity makes it a valuable tool in research and potential therapeutic applications targeting the Wnt signaling pathway.

Properties

IUPAC Name

2-[2-(4-fluorophenyl)-5-oxocyclopenten-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO3/c14-9-3-1-8(2-4-9)10-5-6-12(15)11(10)7-13(16)17/h1-4H,5-7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWUKGENQDVFUBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C(=C1C2=CC=C(C=C2)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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